

# An In-depth Technical Guide to the Thermochemical Data of 2-Phenoxyphenylacetonitrile

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## Compound of Interest

Compound Name: **2-Phenoxyphenylacetonitrile**

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**Abstract:** This technical guide addresses the thermochemical properties of **2-Phenoxyphenylacetonitrile** (CAS RN: 25562-98-5). A comprehensive review of publicly available scientific literature and databases reveals a significant gap in experimental data for this compound. To provide valuable context for researchers, this document summarizes the current state of knowledge, presents estimated thermochemical data for its isomers, details the rigorous experimental and computational protocols required for its full thermochemical characterization, and outlines a logical workflow for such an investigation.

## Introduction

**2-Phenoxyphenylacetonitrile**, with the molecular formula  $C_{14}H_{11}NO$ , is an aromatic nitrile featuring a phenoxy group at the ortho position of the phenylacetonitrile core.<sup>[1]</sup> Understanding the thermochemical properties of such molecules, including their enthalpy of formation, combustion, and sublimation, is crucial for process safety, reaction engineering, and predicting compound stability and reactivity. Despite its relevance, there is a notable absence of experimentally determined thermochemical data for **2-Phenoxyphenylacetonitrile** in the current scientific literature.<sup>[1]</sup> This guide aims to bridge this knowledge gap by providing theoretical data for related isomers and outlining the established methodologies for the experimental determination of these essential parameters.

# Quantitative Thermochemical Data

As of the date of this publication, no experimental thermochemical data for **2-Phenoxyphenylacetonitrile** has been found in a review of major databases and scientific literature.

The NIST WebBook, a primary source for chemical and physical property data, contains entries for 2-, 3-, and 4-Phenoxyphenylacetonitrile, but these are limited to spectroscopic information (IR and mass spectra) and do not include thermochemical properties.[\[1\]](#)

To offer a point of reference, the following tables present calculated thermochemical data for the related isomers, 3-Phenoxyphenylacetonitrile and 4-Phenoxyphenylacetonitrile. These values were estimated using the Joback group contribution method, a well-established estimation technique.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) It is critical to note that these are not experimental values and may have deviations from the true values.[\[6\]](#)

Table 1: Calculated Thermochemical Data for 3-Phenoxyphenylacetonitrile (CAS RN: 51632-29-2)[\[7\]](#)

Property	Value	Unit	Method
Enthalpy of Formation (Ideal Gas, 298.15 K)	161.96	kJ/mol	Joback Method
Gibbs Free Energy of Formation (Ideal Gas, 298.15 K)	310.37	kJ/mol	Joback Method
Enthalpy of Vaporization (at Normal Boiling Point)	64.86	kJ/mol	Joback Method
Enthalpy of Fusion	22.40	kJ/mol	Joback Method
Normal Boiling Point	702.56	K	Joback Method
Melting Point	400.12	K	Joback Method

Table 2: Calculated Thermochemical Data for 4-Phenoxyphenylacetonitrile (CAS RN: 92163-15-0)[\[8\]](#)

Property	Value	Unit	Method
Enthalpy of Formation (Ideal Gas, 298.15 K)	161.96	kJ/mol	Joback Method
Gibbs Free Energy of Formation (Ideal Gas, 298.15 K)	310.37	kJ/mol	Joback Method
Enthalpy of Vaporization (at Normal Boiling Point)	64.86	kJ/mol	Joback Method
Enthalpy of Fusion	22.40	kJ/mol	Joback Method
Normal Boiling Point	702.56	K	Joback Method
Melting Point	400.12	K	Joback Method

Note: The Joback method provides identical values for the 3- and 4-isomers due to its group-contribution nature, which does not differentiate between these substitution patterns.

## Experimental Protocols for Thermochemical Data Determination

To obtain reliable thermochemical data for **2-Phenoxyphenylacetonitrile**, a combination of calorimetric and vapor pressure measurement techniques would be employed. A comprehensive approach, similar to that used for studying phenoxyphenols, would involve both experimental measurements and high-level computational chemistry for validation and prediction.[9]

The standard molar enthalpy of formation in the crystalline state is typically determined indirectly from the standard molar enthalpy of combustion ( $\Delta cH^\circ$ ).

Methodology: Static Bomb Combustion Calorimetry[10]

- Sample Preparation: A pellet of high-purity, crystalline **2-Phenoxyphenylacetonitrile** (mass accurately determined) is placed in a crucible within a high-pressure stainless steel vessel,

the "bomb." A cotton fuse of known mass and combustion energy is placed in contact with the sample.

- **Calorimeter Setup:** The bomb is sealed, purged, and filled with high-pressure (e.g., 3 MPa) pure oxygen. It is then submerged in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision (e.g., to  $\pm 0.0001$  K).
- **Combustion:** The sample is ignited by passing an electric current through an ignition wire connected to the fuse. The complete and exothermic combustion of the sample and fuse releases heat, causing the temperature of the bomb, water, and calorimeter to rise.
- **Temperature Measurement:** The temperature is monitored until it reaches a maximum and then begins to cool. The corrected temperature rise ( $\Delta T$ ) is determined by accounting for heat exchange with the surroundings.
- **Calculation:**
  - The energy equivalent of the calorimeter ( $\epsilon_{\text{cal}}$ ) is determined in separate experiments by burning a standard substance with a precisely known energy of combustion, such as benzoic acid.
  - The total energy released in the experiment ( $\Delta U_{\text{total}}$ ) is calculated as:  $\Delta U_{\text{total}} = \epsilon_{\text{cal}} * \Delta T$
  - The standard internal energy of combustion of the sample ( $\Delta cU^\circ$ ) is calculated by subtracting the energy contributions from the ignition wire and the cotton fuse from  $\Delta U_{\text{total}}$ , and dividing by the moles of the sample.
  - The standard enthalpy of combustion ( $\Delta cH^\circ$ ) is then calculated from  $\Delta cU^\circ$  using the equation:  $\Delta cH^\circ = \Delta cU^\circ + \Delta n_{\text{gas}} * R * T$  where  $\Delta n_{\text{gas}}$  is the change in the number of moles of gas in the balanced combustion reaction, R is the ideal gas constant, and T is the standard temperature (298.15 K).
  - Finally, the standard enthalpy of formation of crystalline **2-Phenoxyphenylacetonitrile** ( $\Delta fH^\circ(\text{cr})$ ) is derived using Hess's law, based on the balanced combustion equation and

the known standard enthalpies of formation of the products ( $\text{CO}_2(\text{g})$  and  $\text{H}_2\text{O}(\text{l})$ ) and the formation of  $\text{N}_2(\text{g})$ .

The standard molar enthalpy of sublimation is the energy required for the phase transition from solid to gas. It is crucial for converting condensed-phase data to the gas phase, which is often more useful for theoretical comparisons.

Methodology: Knudsen Effusion Method[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Apparatus: A Knudsen effusion cell, which is a small, thermostated container with a very small orifice, is used. The cell is placed in a high-vacuum chamber.
- Procedure: A sample of **2-Phenoxyphenylacetonitrile** is placed in the cell. At a given temperature, the solid will sublime, creating a vapor pressure inside the cell. Under high vacuum, the vapor molecules effuse through the orifice without collisions.
- Measurement: The rate of mass loss of the sample is measured over time using a high-precision microbalance. This rate is proportional to the vapor pressure of the substance at that temperature.
- Data Analysis: The experiment is repeated at several different temperatures. The vapor pressure ( $p$ ) at each temperature ( $T$ ) is calculated from the rate of mass loss.
- Calculation: The enthalpy of sublimation ( $\Delta_{\text{subH}}^\circ$ ) is then determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation in its integrated form:  $\ln(p) = -\Delta_{\text{subH}}^\circ / (R * T) + C$  A plot of  $\ln(p)$  versus  $1/T$  yields a straight line with a slope of  $-\Delta_{\text{subH}}^\circ/R$ , from which the enthalpy of sublimation can be calculated.

The gas-phase enthalpy of formation is a key value for computational chemistry comparisons. It is derived by combining the experimental results from the two methods described above:

$$\Delta_{\text{fH}}^\circ(\text{g}) = \Delta_{\text{fH}}^\circ(\text{cr}) + \Delta_{\text{subH}}^\circ$$

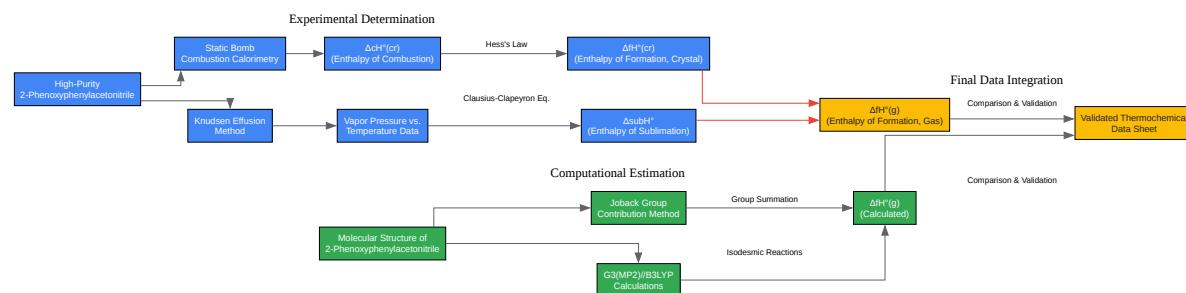
## Computational Thermochemistry Protocols

In the absence of experimental data, computational methods are invaluable.

- Group Contribution Methods (e.g., Joback Method): These methods estimate thermochemical properties by summing the contributions of individual functional groups within the molecule.[\[2\]](#)[\[3\]](#) They are computationally inexpensive and provide rapid estimations, as shown in Tables 1 and 2. However, their accuracy is limited as they do not account for interactions between non-adjacent groups or complex stereoelectronic effects.[\[2\]](#)
- High-Level Ab Initio Calculations: For greater accuracy, quantum chemical methods are employed. A common and reliable approach is the G3(MP2)//B3LYP composite method.[\[9\]](#)[\[16\]](#)
  - Geometry Optimization: The molecular structure of **2-Phenoxyphenylacetonitrile** is optimized using Density Functional Theory (DFT) with the B3LYP functional.[\[17\]](#)[\[18\]](#)[\[19\]](#)
  - Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energies and thermal corrections.
  - Single-Point Energy Calculations: Higher-level single-point energy calculations (e.g., MP2 and other levels) are performed on the optimized geometry.
  - Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides, which allows for significant cancellation of errors in the quantum chemical calculations, leading to more accurate results.[\[16\]](#)

## Visualization of Thermochemical Data Determination Workflow

The following diagram illustrates the logical workflow for a comprehensive experimental and computational study to determine the thermochemical properties of a solid organic compound like **2-Phenoxyphenylacetonitrile**.

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Caption: Workflow for thermochemical characterization.

## Conclusion

There is a clear and pressing need for the experimental determination of the thermochemical properties of **2-Phenoxyphenylacetonitrile**. This guide provides the established experimental and computational roadmaps to address this data deficiency. The presented protocols for combustion calorimetry, the Knudsen effusion method, and high-level ab initio calculations represent the state-of-the-art for obtaining accurate thermochemical data. Until such studies are performed, researchers may refer to the estimated data for related isomers provided herein, with the strong caveat that these are theoretical approximations. The outlined workflow provides a comprehensive strategy for future research in this area.

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